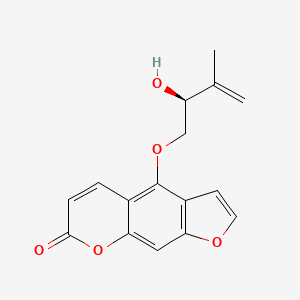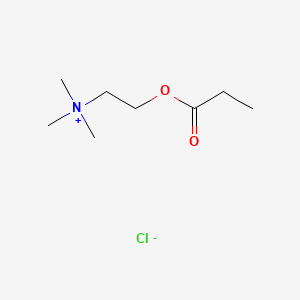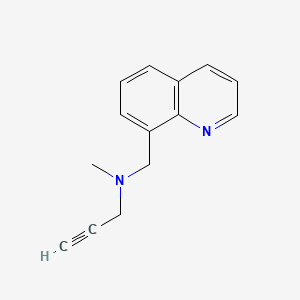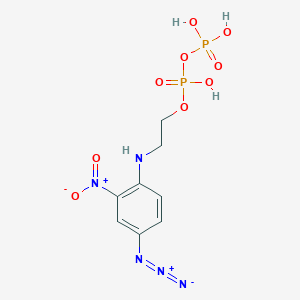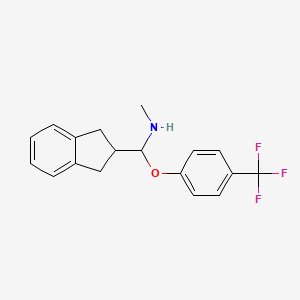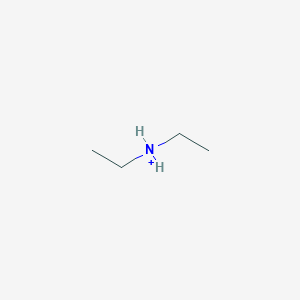![molecular formula C17H17N5O2S B1227094 1-(2,1,3-Benzothiadiazol-5-yl)-3-[4-(4-morpholinyl)phenyl]urea](/img/structure/B1227094.png)
1-(2,1,3-Benzothiadiazol-5-yl)-3-[4-(4-morpholinyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,1,3-benzothiadiazol-5-yl)-3-[4-(4-morpholinyl)phenyl]urea is a member of morpholines.
Scientific Research Applications
Metabolism and Disposition Studies
- Orexin Receptor Antagonists : The compound SB-649868, which has a structural similarity to 1-(2,1,3-Benzothiadiazol-5-yl)-3-[4-(4-morpholinyl)phenyl]urea, was studied for its metabolism and disposition in humans. It's an orexin 1 and 2 receptor antagonist developed for insomnia treatment. The study provided insights into the metabolism pathways and the metabolites formed, offering valuable information for drug metabolism research and the potential therapeutic applications of similar compounds (Renzulli et al., 2011).
Clinical Trials and Pharmacokinetics 2. Phase I Clinical Trial : A phase I clinical trial of a structurally similar compound, CGP 15720A, highlighted the importance of studying pharmacokinetics and toxicity in drug development. The compound's safety profile and pharmacokinetics parameters such as half-life and renal clearance provide a basis for understanding similar compounds' behavior in the human body (Creaven et al., 2004).
Physiological Effects and Mechanisms of Action 3. Impact on Urea Cycle Disorders : Research on sodium phenylbutyrate, a compound related to urea cycle disorders, sheds light on the metabolic pathways and therapeutic mechanisms relevant to similar compounds. Understanding how these compounds interact with metabolic pathways can inform the development of treatments for related disorders (Scaglia et al., 2004).
- Treatment Efficacy in Urea-Cycle Disorders : The long-term efficacy of sodium phenylbutyrate treatment in patients with ornithine transcarbamylase deficiency provides insights into the therapeutic potential of similar compounds. This study highlights the importance of long-term safety and effectiveness in managing metabolic disorders (Burlina et al., 2001).
properties
Molecular Formula |
C17H17N5O2S |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
1-(2,1,3-benzothiadiazol-5-yl)-3-(4-morpholin-4-ylphenyl)urea |
InChI |
InChI=1S/C17H17N5O2S/c23-17(19-13-3-6-15-16(11-13)21-25-20-15)18-12-1-4-14(5-2-12)22-7-9-24-10-8-22/h1-6,11H,7-10H2,(H2,18,19,23) |
InChI Key |
ZFVDICDYBGIHLQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)NC3=CC4=NSN=C4C=C3 |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)NC3=CC4=NSN=C4C=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[(5-Methyl-3-isoxazolyl)amino]methylidene]-2-[3-(trifluoromethyl)phenyl]isoquinoline-1,3-dione](/img/structure/B1227011.png)
![Benzo[1,2-c:3,4-c']bis[1,2,5]oxadiazole 3,6-dioxide](/img/structure/B1227012.png)
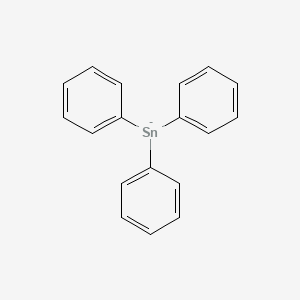
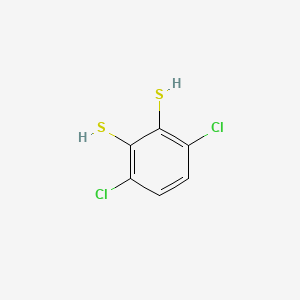
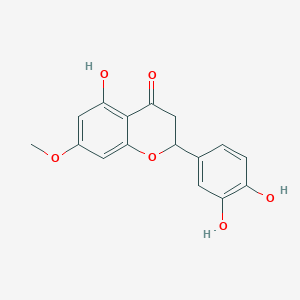
![1-[[3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl]methyl]-4-methyl-2-quinolinone](/img/structure/B1227019.png)
